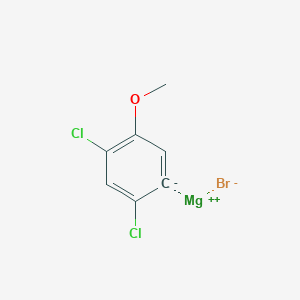
2,4-Dichloro-5-methoxyphenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in tetrahydrofuran.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with magnesium turnings in the presence of dry tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Reactants: 2,4-Dichloro-5-methoxyphenyl bromide, magnesium turnings, dry tetrahydrofuran.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Procedure: The 2,4-dichloro-5-methoxyphenyl bromide is added dropwise to a suspension of magnesium turnings in dry tetrahydrofuran. The reaction is monitored until the magnesium is fully reacted, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reactants and monitoring of the reaction progress is common.
化学反应分析
Types of Reactions
2,4-Dichloro-5-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides can be used in substitution reactions.
Electrophiles: Various electrophiles, such as carbon dioxide, can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
科学研究应用
2,4-Dichloro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
相似化合物的比较
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 2,4-Dichlorophenylmagnesium bromide
- 2,4-Dichloro-5-methoxypyrimidine
Uniqueness
2,4-Dichloro-5-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
属性
分子式 |
C7H5BrCl2MgO |
|---|---|
分子量 |
280.23 g/mol |
IUPAC 名称 |
magnesium;2,4-dichloro-1-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H5Cl2O.BrH.Mg/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
OFAYJSQUJLYYRB-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C([C-]=C1)Cl)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


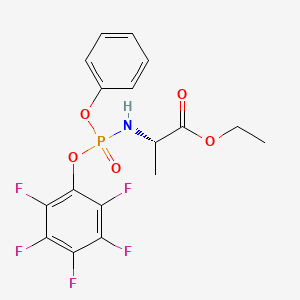


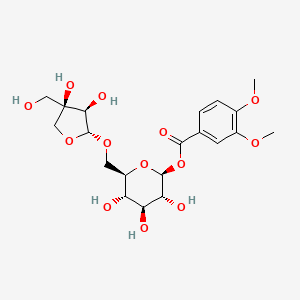
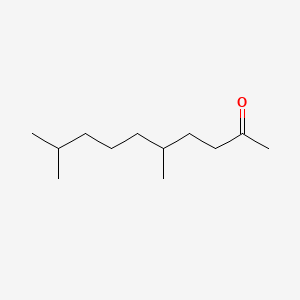
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)


![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)

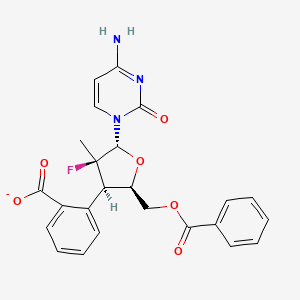

![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)

